Cas no 18249-12-2 (4-[(4-dimethylaminophenyl)-(4-dimethylazaniumylidene-1-cyclohexa-2,5-dienylidene)methyl]-7-sulfo-naphthalene-2-sulfonate)

4-[(4-dimethylaminophenyl)-(4-dimethylazaniumylidene-1-cyclohexa-2,5-dienylidene)methyl]-7-sulfo-naphthalene-2-sulfonate structure
18249-12-2 structure
Product Name:4-[(4-dimethylaminophenyl)-(4-dimethylazaniumylidene-1-cyclohexa-2,5-dienylidene)methyl]-7-sulfo-naphthalene-2-sulfonate
Numero CAS:18249-12-2
MF:C27H26N2O6S2
MW:538.635144710541
CID:230801
PubChem ID:87527
Update Time:2025-04-19

4-[(4-dimethylaminophenyl)-(4-dimethylazaniumylidene-1-cyclohexa-2,5-dienylidene)methyl]-7-sulfo-naphthalene-2-sulfonate Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-[(4-dimethylaminophenyl)-(4-dimethylazaniumylidene-1-cyclohexa-2,5-dienylidene)methyl]-7-sulfo-naphthalene-2-sulfonate
    • 4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-7-sulfonaphthalene-2-sulfonate
    • hydrogen [4-[[4-(dimethylamino)phenyl](3,6-disulphonato-1-naphthyl)methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium
    • 4-{[4-(dimethylamino)phenyl][4-(dimethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl}-7-sulfonaphthalene-2-sulfonate
    • Hydrogen (4-((4-(dimethylamino)phenyl)(3,6-disulphonato-1-naphthyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium
    • DTXSID90171298
    • 18249-12-2
    • EINECS 242-126-0
    • Inchi: 1S/C27H26N2O6S2/c1-28(2)21-9-5-18(6-10-21)27(19-7-11-22(12-8-19)29(3)4)26-17-24(37(33,34)35)16-20-15-23(36(30,31)32)13-14-25(20)26/h5-17H,1-4H3,(H-,30,31,32,33,34,35)
    • Chiave InChI: QTAWOJMFARURQW-UHFFFAOYSA-N
    • Sorrisi: S(C1=CC2C=C(C=CC=2C(=C1)C(=C1C=CC(C=C1)=[N+](C)C)C1C=CC(=CC=1)N(C)C)S(=O)(=O)O)(=O)(=O)[O-] |t:13,20|

Proprietà calcolate

  • Massa esatta: 555.15000
  • Massa monoisotopica: 538.123
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 37
  • Conta legami ruotabili: 4
  • Complessità: 1120
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.5
  • Superficie polare topologica: 135Ų

Proprietà sperimentali

  • Densità: g/cm3
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • PSA: 189.68000
  • LogP: 3.27370
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen